molecular formula C12H13F2NO4S2 B14110968 2,2'-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride

2,2'-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride

Cat. No.: B14110968
M. Wt: 337.4 g/mol
InChI Key: JCCWNBKJNLJFKH-UHFFFAOYSA-N
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Description

2,2’-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride is a chemical compound with the molecular formula C12H13F2NO4S2 and a molecular weight of 337.36 g/mol . This compound is known for its unique structure, which includes an ethynyl group attached to a phenyl ring, and two ethanesulfonyl fluoride groups connected via an imino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride typically involves the reaction of 3-ethynylaniline with ethanesulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the imino linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride involves its reactive sulfonyl fluoride groups, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and designing inhibitors. The ethynyl group can also participate in click chemistry reactions, further expanding its utility in chemical biology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride is unique due to its combination of ethynyl and sulfonyl fluoride groups, which provide distinct reactivity and versatility in various chemical and biological applications .

Properties

Molecular Formula

C12H13F2NO4S2

Molecular Weight

337.4 g/mol

IUPAC Name

2-[3-ethynyl-N-(2-fluorosulfonylethyl)anilino]ethanesulfonyl fluoride

InChI

InChI=1S/C12H13F2NO4S2/c1-2-11-4-3-5-12(10-11)15(6-8-20(13,16)17)7-9-21(14,18)19/h1,3-5,10H,6-9H2

InChI Key

JCCWNBKJNLJFKH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)N(CCS(=O)(=O)F)CCS(=O)(=O)F

Origin of Product

United States

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